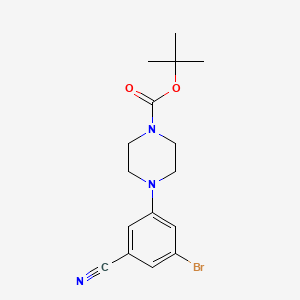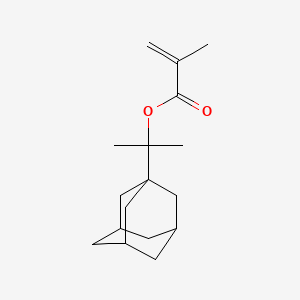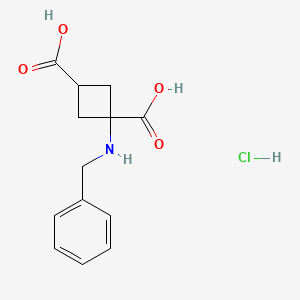
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a benzylamino group attached to a cyclobutane ring, which also contains two carboxylic acid groups. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Benzylamino Group: This step usually involves the nucleophilic substitution of a suitable benzylamine derivative onto the cyclobutane ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as high-pressure reactors for cycloaddition reactions, and continuous flow systems for efficient carboxylation and salt formation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced carboxylic acids.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Protein Binding: The compound can be studied for its binding affinity to various proteins.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Therapeutic Agents: Investigation into its therapeutic properties for treating diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
Wirkmechanismus
The mechanism of action of (1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1s,3s)-1-(Amino)cyclobutane-1,3-dicarboxylic acid: Lacks the benzyl group, which may affect its binding properties.
(1s,3s)-1-(Phenylamino)cyclobutane-1,3-dicarboxylic acid: Contains a phenyl group instead of a benzyl group, which can influence its reactivity and interactions.
Uniqueness
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride is unique due to the presence of the benzylamino group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16ClNO4 |
|---|---|
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
1-(benzylamino)cyclobutane-1,3-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H15NO4.ClH/c15-11(16)10-6-13(7-10,12(17)18)14-8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2,(H,15,16)(H,17,18);1H |
InChI-Schlüssel |
KRQXMIQAZACZKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(=O)O)NCC2=CC=CC=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

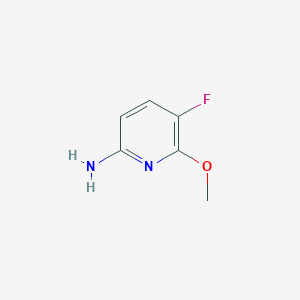
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
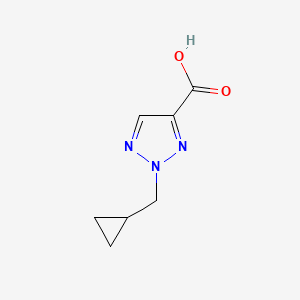

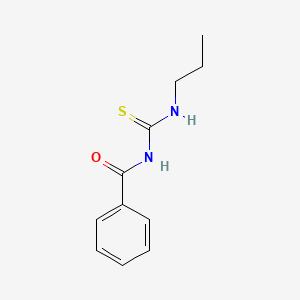
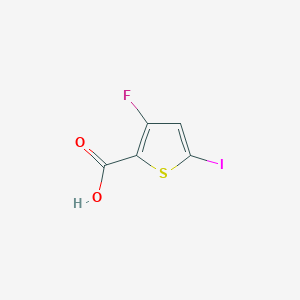
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
